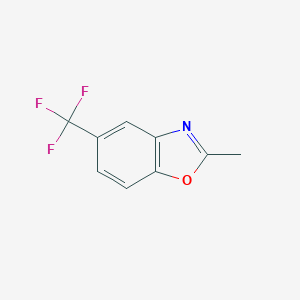

2-Methyl-5-(trifluoromethyl)benzoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Methyl-5-(trifluoromethyl)benzoxazole” is a chemical compound with the CAS Number: 175785-41-8 . It has a molecular weight of 201.15 and its IUPAC name is 2-methyl-5-(trifluoromethyl)-1,3-benzoxazole .

Synthesis Analysis

The synthesis of benzoxazoles, including “2-Methyl-5-(trifluoromethyl)benzoxazole”, often involves the condensation of diamines or amino (thio)phenols with different compounds . For instance, one method involves the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of “2-Methyl-5-(trifluoromethyl)benzoxazole” can be represented by the InChI code: 1S/C9H6F3NO/c1-5-13-7-4-6 (9 (10,11)12)2-3-8 (7)14-5/h2-4H,1H3 .

Physical And Chemical Properties Analysis

“2-Methyl-5-(trifluoromethyl)benzoxazole” is a solid at ambient temperature . It has a boiling point of 34-35 degrees Celsius .

科学的研究の応用

Fluorescent Probes for Sensing

The benzoxazole derivative, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, has been applied in the development of fluorescent probes for sensing magnesium and zinc cations. These probes exhibit large fluorescence enhancement under basic conditions, demonstrating high sensitivity to pH changes and selectivity for metal cations due to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Antimicrobial Activity

Benzoxazole derivatives have been synthesized and evaluated for their antimicrobial activity. The structural modifications in the benzoxazole ring, such as the introduction of various substituents, have shown potential in enhancing antimicrobial efficacy (Balaswamy et al., 2012).

Coordination Chemistry

Research has explored the synthesis and coordination chemistry of benzoxazole ligands with lanthanide ions, showcasing their applicability in developing coordination complexes. The study of these ligands with neodymium and ytterbium nitrate has provided insights into their potential uses in materials science and catalysis (Pailloux et al., 2011).

Sustainable Synthesis Approaches

Innovative sustainable synthesis methods have been developed for 2-methyl-benzoxazoles, employing eco-friendly catalysts and conditions. These approaches not only offer high selectivity but also enable the recovery and reuse of catalysts, aligning with green chemistry principles (Rancan et al., 2015).

Nanofiber and Microcrystal Formation

The benzoxazole derivatives have been used to prepare highly fluorescent nanofibers and microcrystals through a solvent-exchange method. These compounds exhibit significant potential for applications as fluorescent nanomaterials in various fields, including biological media (Ghodbane et al., 2012).

PET Imaging Agents

Carbon-11 labeled benzoxazole derivatives have been synthesized as potential PET radioligands for imaging 5-HT(3) receptors. These compounds, developed with high radiochemical purity and specific activity, highlight the role of benzoxazole derivatives in biomedical imaging, particularly in brain, heart, and cancer disease studies (Gao et al., 2008).

Safety and Hazards

特性

IUPAC Name |

2-methyl-5-(trifluoromethyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-5-13-7-4-6(9(10,11)12)2-3-8(7)14-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEYCFGBSOYYAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(trifluoromethyl)benzoxazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)